Cas no 951980-19-1 (3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one)

3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one 化学的及び物理的性質
名前と識別子
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- 3-phenyl-9-propan-2-yl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
- 4H,8H-Pyrano[2,3-f][1,3]benzoxazin-4-one, 9,10-dihydro-9-(1-methylethyl)-3-phenyl-
- 3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one
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- インチ: 1S/C20H19NO3/c1-13(2)21-10-16-18(24-12-21)9-8-15-19(22)17(11-23-20(15)16)14-6-4-3-5-7-14/h3-9,11,13H,10,12H2,1-2H3
- InChIKey: DIJPHZDEXKVRPA-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC=C3C(=O)C(C4=CC=CC=C4)=COC3=C2CN(C(C)C)C1
3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3385-6052-5μmol |
3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
951980-19-1 | 5μmol |
$63.0 | 2023-09-11 | ||
Life Chemicals | F3385-6052-20mg |
3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
951980-19-1 | 20mg |
$99.0 | 2023-09-11 | ||
Life Chemicals | F3385-6052-2μmol |
3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
951980-19-1 | 2μmol |
$57.0 | 2023-09-11 | ||
Life Chemicals | F3385-6052-10μmol |
3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
951980-19-1 | 10μmol |
$69.0 | 2023-09-11 | ||
Life Chemicals | F3385-6052-10mg |
3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
951980-19-1 | 10mg |
$79.0 | 2023-09-11 | ||
Life Chemicals | F3385-6052-20μmol |
3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
951980-19-1 | 20μmol |
$79.0 | 2023-09-11 | ||
Life Chemicals | F3385-6052-25mg |
3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
951980-19-1 | 25mg |
$109.0 | 2023-09-11 | ||
Life Chemicals | F3385-6052-30mg |
3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
951980-19-1 | 30mg |
$119.0 | 2023-09-11 | ||
Life Chemicals | F3385-6052-40mg |
3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
951980-19-1 | 40mg |
$140.0 | 2023-09-11 | ||
Life Chemicals | F3385-6052-15mg |
3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one |
951980-19-1 | 15mg |
$89.0 | 2023-09-11 |
3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one 関連文献
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-oneに関する追加情報
Research Brief on 3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one (CAS: 951980-19-1)
The compound 3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one (CAS: 951980-19-1) has recently emerged as a promising scaffold in medicinal chemistry research. This chromeno-oxazine derivative has attracted significant attention due to its unique structural features and potential pharmacological applications. Recent studies have focused on exploring its synthetic pathways, physicochemical properties, and biological activities, particularly in the context of central nervous system (CNS) disorders and inflammatory conditions.
Structural analysis reveals that this compound combines a chromene core with an oxazine ring system, creating a rigid polycyclic framework that may contribute to selective target binding. The isopropyl substitution at position 9 and phenyl group at position 3 appear to be critical for its biological activity. Computational modeling studies suggest this molecule exhibits favorable drug-like properties, with predicted logP values around 3.2 and polar surface area of approximately 50 Ų, indicating potential for blood-brain barrier penetration.
Recent pharmacological investigations have demonstrated that 951980-19-1 shows selective binding affinity to γ-aminobutyric acid (GABA) type A receptors, particularly those containing α2 and α3 subunits. In vitro electrophysiology studies using Xenopus oocytes expressing human GABA receptors revealed potentiation of GABA-induced currents at sub-micromolar concentrations (EC50 = 0.43 μM). This activity profile suggests potential applications in anxiety disorders and neuropathic pain, with reduced sedative effects compared to classical benzodiazepines.
In addition to its CNS activity, preliminary studies indicate that this compound may modulate inflammatory pathways through inhibition of NF-κB signaling. Cell-based assays using RAW 264.7 macrophages showed dose-dependent suppression of LPS-induced TNF-α production (IC50 = 1.2 μM). The dual mechanism of action makes 951980-19-1 an interesting candidate for further development in disorders with both neurological and inflammatory components, such as neuroinflammatory conditions.
Synthetic approaches to 951980-19-1 have been optimized in recent work, with a novel one-pot condensation strategy achieving yields of 78% from commercially available 7-hydroxy-2,2-dimethylchroman-4-one. Key steps involve a modified Pechmann condensation followed by oxazine ring formation using phenyl isocyanate. Process chemistry improvements have addressed previous challenges with regioselectivity and purification of this polycyclic system.
Current research directions include structure-activity relationship (SAR) studies of analogs with modifications at the 3-phenyl and 9-isopropyl positions, as well as investigations into prodrug formulations to improve oral bioavailability. The compound's metabolic stability has been evaluated in human liver microsomes, showing a moderate half-life of 42 minutes, suggesting that further optimization may be needed for clinical development.
In conclusion, 3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one represents a chemically novel scaffold with promising pharmacological properties. Its dual activity on GABAergic and inflammatory pathways positions it as a potential lead compound for multifactorial disorders. Further preclinical studies are warranted to fully characterize its therapeutic potential and safety profile.
951980-19-1 (3-phenyl-9-(propan-2-yl)-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-4-one) 関連製品
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